molecular formula C23H23FN2O B4858830 N-(3,3-diphenylpropyl)-N'-(3-fluoro-4-methylphenyl)urea

N-(3,3-diphenylpropyl)-N'-(3-fluoro-4-methylphenyl)urea

Cat. No.: B4858830
M. Wt: 362.4 g/mol
InChI Key: FXIZWOFIGXVWTM-UHFFFAOYSA-N
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Description

N-(3,3-diphenylpropyl)-N’-(3-fluoro-4-methylphenyl)urea: is an organic compound that belongs to the class of ureas. This compound is characterized by the presence of a urea functional group, which is bonded to a 3,3-diphenylpropyl group and a 3-fluoro-4-methylphenyl group. The unique structural features of this compound make it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,3-diphenylpropyl)-N’-(3-fluoro-4-methylphenyl)urea typically involves the reaction of 3,3-diphenylpropylamine with 3-fluoro-4-methylphenyl isocyanate . The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate group. The general reaction scheme is as follows:

3,3-diphenylpropylamine+3-fluoro-4-methylphenyl isocyanateN-(3,3-diphenylpropyl)-N’-(3-fluoro-4-methylphenyl)urea\text{3,3-diphenylpropylamine} + \text{3-fluoro-4-methylphenyl isocyanate} \rightarrow \text{N-(3,3-diphenylpropyl)-N'-(3-fluoro-4-methylphenyl)urea} 3,3-diphenylpropylamine+3-fluoro-4-methylphenyl isocyanate→N-(3,3-diphenylpropyl)-N’-(3-fluoro-4-methylphenyl)urea

The reaction is typically conducted in an inert solvent such as dichloromethane or tetrahydrofuran at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of N-(3,3-diphenylpropyl)-N’-(3-fluoro-4-methylphenyl)urea may involve the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis process, and advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3,3-diphenylpropyl)-N’-(3-fluoro-4-methylphenyl)urea: can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding urea derivatives with higher oxidation states.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield urea derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.

Scientific Research Applications

N-(3,3-diphenylpropyl)-N’-(3-fluoro-4-methylphenyl)urea: has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use as a drug candidate for treating various diseases.

    Industry: The compound is used in the development of new materials and chemical products.

Mechanism of Action

The mechanism by which N-(3,3-diphenylpropyl)-N’-(3-fluoro-4-methylphenyl)urea exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-(3,3-diphenylpropyl)-N’-(3-fluoro-4-methylphenyl)urea: can be compared with other similar urea derivatives, such as:

  • N-(3,3-diphenylpropyl)-N’-(4-methylphenyl)urea
  • N-(3,3-diphenylpropyl)-N’-(3-fluorophenyl)urea
  • N-(3,3-diphenylpropyl)-N’-(4-fluorophenyl)urea

These compounds share structural similarities but differ in the substitution patterns on the aromatic ringsN-(3,3-diphenylpropyl)-N’-(3-fluoro-4-methylphenyl)urea .

Properties

IUPAC Name

1-(3,3-diphenylpropyl)-3-(3-fluoro-4-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN2O/c1-17-12-13-20(16-22(17)24)26-23(27)25-15-14-21(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-13,16,21H,14-15H2,1H3,(H2,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXIZWOFIGXVWTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NCCC(C2=CC=CC=C2)C3=CC=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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